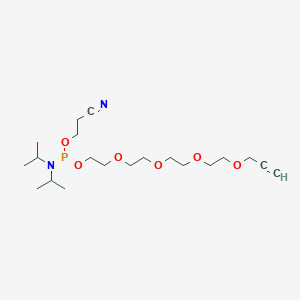
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol-based linker molecule. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its alkyne group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:
Starting Materials: The synthesis begins with polyethylene glycol (PEG) and propargyl alcohol.
Functionalization: The PEG is functionalized with propargyl groups through esterification or etherification reactions.
Phosphoramidite Formation: The functionalized PEG is then reacted with b-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.
化学反应分析
Types of Reactions
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its alkyne group.
Substitution Reactions: The phosphoramidite group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Anhydrous Conditions: Essential for reactions involving phosphoramidite to prevent hydrolysis.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products
The major products formed from these reactions include:
Triazoles: Formed from CuAAC reactions with azides.
Substituted Phosphoramidites: Resulting from nucleophilic substitution reactions.
科学研究应用
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein interactions and degradation pathways.
Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.
Industry: Utilized in the production of advanced materials and nanotechnology
作用机制
The compound exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC reactions, forming stable triazole linkages.
PROTAC Synthesis: Acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
相似化合物的比较
Similar Compounds
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar structure but with a shorter PEG chain.
Azido-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Contains an azide group instead of an alkyne group.
Uniqueness
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific combination of a long PEG chain and an alkyne group, making it highly versatile for click chemistry and PROTAC synthesis .
生物活性
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a compound primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This PEG-based linker facilitates the conjugation of target proteins to ubiquitin ligases, thereby promoting targeted protein degradation. Understanding its biological activity is crucial for optimizing its application in therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C20H37N2O6P
- CAS Number : 1682657-14-2
- Molecular Weight : 426.48 g/mol
The compound features a propargyl group, a PEG (polyethylene glycol) moiety, and a phosphoramidite functional group, which are essential for its reactivity and solubility in biological systems.
This compound acts as a linker in the assembly of PROTACs. The mechanism involves:
- Target Protein Binding : The compound binds to a specific target protein through a ligand.
- Recruitment of E3 Ligase : It simultaneously recruits an E3 ubiquitin ligase, which tags the target protein for degradation.
- Ubiquitination and Degradation : The ubiquitinated protein is then recognized by the proteasome, leading to its degradation.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
Table 1: Biological Activities and Applications
Case Studies
- Cancer Research : A study reported that PROTACs utilizing this compound effectively degraded the oncogenic protein BRD4 in multiple myeloma cells, leading to reduced cell proliferation and increased apoptosis rates (Reference: ).
- Neurodegenerative Diseases : Another investigation highlighted its potential in targeting misfolded proteins associated with neurodegenerative diseases, indicating that PROTACs could selectively degrade tau protein aggregates in Alzheimer's disease models (Reference: ).
Research Findings
Research has consistently shown that the incorporation of this compound into PROTACs enhances their pharmacological properties:
- Increased solubility and bioavailability due to PEGylation.
- Enhanced stability in biological environments.
- Greater efficacy in inducing targeted protein degradation compared to non-PEGylated counterparts.
属性
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N2O6P/c1-6-9-23-11-12-24-13-14-25-15-16-26-17-18-28-29(27-10-7-8-21)22(19(2)3)20(4)5/h1,19-20H,7,9-18H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYJWFLALAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














